REACTION_CXSMILES
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[CH3:1][C:2]1[N:3]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH2:15][CH3:16])=[CH:10][C:9]=2[CH3:17])[C:4]([CH3:7])=[CH:5][CH:6]=1.[C:18](OC(=O)C)(=[O:20])[CH3:19].I>>[C:18]([C:5]1[CH:6]=[C:2]([CH3:1])[N:3]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH2:15][CH3:16])=[CH:10][C:9]=2[CH3:17])[C:4]=1[CH3:7])(=[O:20])[CH3:19]
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Name
|
|
Quantity
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2.29 g
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Type
|
reactant
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Smiles
|
CC=1N(C(=CC1)C)C1=C(C=C(C=C1)OCC)C
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Name
|
|
Quantity
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5 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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0.13 mL
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Type
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reactant
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Smiles
|
I
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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reacted
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Name
|
|
Type
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product
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Smiles
|
C(C)(=O)C1=C(N(C(=C1)C)C1=C(C=C(C=C1)OCC)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |